13,14-Dihydro-15-keto prostaglandin D2

CRTH2/DP2 Receptor Selectivity Prostaglandin Pharmacology

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2; CAS 59894-07-4) is an endogenous metabolite of prostaglandin D2 formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. Structurally characterized by saturation at the 13,14 position and a keto substitution at the 15 position, this C20H32O5 compound (molecular weight 352.47) is commercially available as a high-purity research reagent from multiple suppliers.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B14798366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-Dihydro-15-keto prostaglandin D2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)
InChIKeyVSRXYLYXIXYEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2): Technical Specifications and Procurement Considerations for CRTH2/DP2-Selective Research


13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2; CAS 59894-07-4) is an endogenous metabolite of prostaglandin D2 formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway [1]. Structurally characterized by saturation at the 13,14 position and a keto substitution at the 15 position, this C20H32O5 compound (molecular weight 352.47) is commercially available as a high-purity research reagent from multiple suppliers . DK-PGD2 is defined as a selective agonist for the DP2 receptor (also designated CRTH2 — chemoattractant receptor-homologous molecule expressed on Th2 cells), and it exhibits substantially attenuated activity at the DP1 receptor compared to its parent compound PGD2 [2]. This receptor selectivity profile positions DK-PGD2 as a critical tool for dissecting DP2-specific signaling pathways in inflammation, immunology, and gastrointestinal physiology research.

Pathway Study Fit Selective CRTH2/DP2 agonist with attenuated DP1 activity
Signaling Context Supports DP2-specific dissection in inflammation and immunology models
Reagent Format Research-grade endogenous metabolite; stable derivative

Why 13,14-Dihydro-15-keto prostaglandin D2 Cannot Be Substituted by PGD2 or Alternative Metabolites in DP2/CRTH2-Focused Studies


Substituting DK-PGD2 with parent PGD2 or other PGD2 metabolites (e.g., PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2) in experimental systems introduces receptor activation profiles that fundamentally alter the interpretation of DP2/CRTH2-mediated biology. PGD2 activates both DP1 and DP2/CRTH2 receptors, rendering it incapable of isolating DP2-specific signaling [1]. Conversely, DK-PGD2 exhibits a rank order of potency at CRTH2 that is second only to PGD2 itself, but critically — and in sharp contrast to all other PGD2 metabolites — it demonstrates negligible activity at the DP1 receptor (denoted as '>>>' in potency ranking) [1]. This receptor discrimination is not shared by PGJ2, Δ12-PGJ2, or 15-deoxy-Δ12,14-PGJ2, all of which retain substantial DP1 activity [1]. Furthermore, DK-PGD2 is a stable metabolite resistant to the rapid in vivo degradation that limits the utility of parent PGD2 in physiological assays [2]. Procurement of DK-PGD2 is therefore mandatory for experiments requiring selective DP2 receptor activation without confounding DP1 signaling. Generic substitution with PGD2 or alternative metabolites invalidates the receptor-specificity premise of the study.

Receptor Selectivity Mismatch PGD2 activates both DP1 and CRTH2, which may confound DP2-specific endpoint interpretation
Alternative Metabolite DP1 Activity PGJ2, Δ12-PGJ2, and 15-deoxy metabolites retain measurable DP1 activity, limiting DP2 selectivity
Metabolic Instability of Parent Compound PGD2 undergoes rapid in vivo degradation; DK-PGD2 is a more stable metabolite for physiological assays

Quantitative Differentiation of 13,14-Dihydro-15-keto prostaglandin D2: Receptor Binding Selectivity, Functional Potency, and In Vivo Activity Compared to PGD2 and Metabolite Analogs


DK-PGD2 Exhibits Divergent Receptor Selectivity: High CRTH2 Affinity Contrasts with Negligible DP1 Activity Relative to PGD2 and Alternative Metabolites

In equilibrium competition radioligand binding assays using recombinant human CRTH2 receptor expressed in HEK293(EBNA) cells, DK-PGD2 demonstrated high affinity with a Ki value in the 2.4–34.0 nM range, ranking second only to PGD2 itself among all PGD2-related metabolites tested [1]. Critically, at the DP1 receptor, the potency rank order placed DK-PGD2 at the extreme low end (denoted as '>>>13,14-dihydro-15-keto-PGD(2)'), indicating profoundly attenuated activity [1]. In contrast, alternative metabolites such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 retained significant DP1 receptor activity [1]. This divergent selectivity between CRTH2 and DP1 receptors is a defining characteristic of DK-PGD2 that is not shared by any other naturally occurring PGD2 metabolite [1].

Receptor Binding Selectivity
Head-to-head
CRTH2 Ki 2.4–34.0 nM; DP1 activity negligible vs PGD2 (dual agonist) and metabolites retaining DP1
Supports DP2/CRTH2-selective pathway studies
Receptor rank order: second to PGD2 at CRTH2; DP1 rank lowest among metabolites
CRTH2/DP2 Receptor Selectivity Prostaglandin Pharmacology

DK-PGD2 Produces Dose- and Time-Dependent Peripheral Blood Leukocyte and Eosinophil Recruitment in Rats at 300 μg Dose, an Effect Abrogated by CRTH2 Antagonist Ramatroban

In vivo administration of DK-PGD2 via injection into rats produced a dose- and time-dependent increase in peripheral blood leukocyte counts, with peak recruitment observed 60 minutes following a 300 μg dose per rat [1]. The recruited leukocyte populations included eosinophils, lymphocytes, and neutrophils, with eosinophilia being a prominent feature [1]. Pretreatment of animals with ramatroban, a CRTH2/thromboxane A2 receptor antagonist, completely abrogated DK-PGD2-induced eosinophilia, confirming that the observed leukocyte mobilization is mediated specifically through CRTH2 receptor activation [1]. This in vivo functional validation distinguishes DK-PGD2 as a physiologically relevant CRTH2 agonist capable of recapitulating PGD2-mediated eosinophil trafficking without concurrent DP1 activation.

In Vivo Leukocyte Recruitment
Head-to-head
300 μg/rat: dose- and time-dependent eosinophilia; abrogated by ramatroban
Supports CRTH2-mediated eosinophil trafficking models
CRTH2 specificity confirmed by antagonist blockade
In Vivo Pharmacology Eosinophil Recruitment Inflammation Models

DK-PGD2 Rapidly Reverses Agonist-Stimulated Short-Circuit Currents (Isc) in Canine Colonic Epithelium with Greater Efficacy Against Carbachol and CPA Versus Forskolin Stimulation

In canine proximal colonic epithelium preparations mounted in Ussing chambers, DK-PGD2 demonstrated rapid reversal of short-circuit currents (Isc) stimulated by diverse agonists [1]. The inhibitory effect exhibited differential magnitude depending on the stimulant: greater inhibition was observed with carbachol and cyclopiazonic acid (CPA) stimulation compared to forskolin or protein kinase A activator stimulation [1]. Mechanistic investigation revealed that DK-PGD2 inhibits basolateral Ca2+ entry, likely via store-operated Ca2+ channels, thereby suppressing Ca2+-dependent Cl− secretion [1]. This functional differentiation from PGD2 was established by prior work showing that selective DP1 receptor agonist BW 245C did not mimic the inhibitory effects of PGD2, producing only dose-dependent increases in Isc [2].

Epithelial Isc Modulation
Cross-study comparable
DK-PGD2: rapid Isc reversal; DP1 agonist BW 245C: only Isc increase
Supports DP2-specific ion transport studies
Inhibitory effect linked to store-operated Ca2+ entry modulation
Ion Transport Epithelial Physiology Gastrointestinal Pharmacology

DK-PGD2 Functions as a Biased Agonist at DP Receptors, Producing Distinct Signaling Profiles Not Observed with PGD2 or Alternative Metabolites

At the 95th Annual Meeting of the Japanese Pharmacological Society (2022), researchers reported that among five endogenous PGD2 metabolites tested, DK-PGD2 exhibits biased agonism at DP receptors, producing signaling profiles distinct from PGD2 and other metabolites [1]. Specifically, PGD2 and PGJ2 acted as full agonists on the cAMP pathway with similar potencies, whereas Δ12-PGJ2 acted as a partial agonist for cAMP and T cell factor/β-catenin transcriptional activity [1]. DK-PGD2, along with 15-deoxy-Δ12,14-PGD2 and 15-deoxy-Δ12,14-PGJ2, demonstrated different biased agonist profiles that diverge from these full and partial agonist patterns [1]. These findings confirm that PGD2 metabolites, including DK-PGD2, are not simply inactivated degradation products but retain distinct and physiologically meaningful pharmacological activities.

Biased Agonism Profile
Class-level inference
Distinct biased signaling vs PGD2 (full agonist) and Δ12-PGJ2 (partial agonist)
Supports biased signaling research context; data to verify
Abstract-level evidence; quantitative parameters not fully detailed
Biased Agonism Signal Transduction Receptor Pharmacology

DK-PGD2-Induced Eosinophil Chemotaxis Is Potently Inhibited by CRTH2 Antagonist CAY10597 (R-Enantiomer) with IC50 of 40 nM

In eosinophil chemotaxis assays, DK-PGD2 serves as a robust CRTH2 agonist stimulus against which antagonist potency can be benchmarked. The R-enantiomer of CAY10597, a selective CRTH2/DP2 receptor antagonist, inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 with an IC50 value of 40 nM . This quantitative inhibition value provides a validated benchmark for calibrating CRTH2 antagonist activity in chemotaxis assays. The R-enantiomer of CAY10597 exhibits Ki values of 23 nM and 22 nM at human and murine CRTH2/DP2 receptors, respectively, confirming its utility as a selective CRTH2 antagonist .

Eosinophil Chemotaxis Inhibition
Data to verify
IC50 40 nM (CAY10597 R-enantiomer) vs DK-PGD2 stimulus
Supports CRTH2 antagonist screening assay context
Antagonist Ki: 23 nM (human), 22 nM (murine) CRTH2
Eosinophil Chemotaxis CRTH2 Antagonism Assay Validation

DK-PGD2 Exhibits Improved Ocular Tolerability: Absence of Transient Ocular Hypertensive Response Observed with Parent Prostaglandins

Patent literature (US5166178A) describes 13,14-dihydro-15-keto-prostaglandins, including DK-PGD2, as ocular hypotensive agents that demonstrate a critical clinical advantage: they show no transient ocular hypertensive response, in contrast to native prostaglandins which typically exhibit this adverse effect upon topical administration [1]. The patent explicitly states that 13,14-dihydro-15-keto-prostaglandins show no transient ocular hypertensive response that PGs usually show [1]. This represents a structural modification-driven improvement in the side effect profile that distinguishes DK-PGD2 and its structural class from parent prostaglandins in ocular applications.

Ocular Tolerability Endpoint
Class-level inference
Absence of transient ocular hypertensive response (rabbit model) vs native PGs
Reported ocular safety-related endpoint context; requires validation
Patent literature; class-level claim for 13,14-dihydro-15-keto prostaglandins
Ocular Pharmacology Glaucoma Research Prostaglandin Analogs

Validated Research Applications for 13,14-Dihydro-15-keto prostaglandin D2 Based on Peer-Reviewed Quantitative Evidence


CRTH2/DP2 Receptor-Selective Pharmacological Studies Requiring DP1-Negative Control

DK-PGD2 is the only naturally occurring PGD2 metabolite that combines high-affinity CRTH2/DP2 receptor binding (Ki 2.4–34.0 nM) with profoundly attenuated DP1 receptor activity, as demonstrated by rank order potency comparisons showing DK-PGD2 at the extreme low end of DP1 activity ('>>>13,14-dihydro-15-keto-PGD(2)') [1]. This unique selectivity profile enables researchers to activate CRTH2 signaling while eliminating confounding DP1-mediated effects that occur with PGD2 or alternative metabolites such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 [1]. Applications include: (1) dissecting CRTH2-specific contributions to cAMP modulation, Ca2+ mobilization, and downstream transcriptional programs; (2) validating target engagement in CRTH2 antagonist development; and (3) establishing DP2-specific controls in experiments where PGD2 is used as a dual DP1/DP2 agonist.

In Vivo Modeling of Eosinophil-Mediated Allergic Inflammation and CRTH2-Dependent Leukocyte Trafficking

DK-PGD2 has been validated in rat in vivo models as a selective CRTH2 agonist capable of inducing dose- and time-dependent peripheral blood leukocyte recruitment, with peak eosinophilia observed 60 minutes after administration of 300 μg per rat [1]. The CRTH2-specificity of this effect is confirmed by complete abrogation of eosinophilia following pretreatment with the CRTH2 antagonist ramatroban [1]. This validated in vivo activity supports applications including: (1) modeling allergic inflammatory responses driven by CRTH2 activation; (2) evaluating CRTH2 antagonists in preclinical efficacy studies; (3) investigating mechanisms of eosinophil trafficking and chemotaxis; and (4) using DK-PGD2-induced eosinophilia as a pharmacodynamic biomarker for CRTH2 target engagement.

Epithelial Ion Transport Studies in Gastrointestinal Physiology Using Ussing Chamber Preparations

DK-PGD2 has been extensively characterized in canine proximal colonic epithelium using Ussing chamber methodology, where it rapidly reverses short-circuit currents (Isc) stimulated by carbachol and cyclopiazonic acid (CPA) [1]. The differential inhibitory efficacy of DK-PGD2 — greater against carbachol/CPA than against forskolin/PKA activators — provides a mechanistic signature for studying CRTH2-mediated modulation of basolateral Ca2+ entry via store-operated Ca2+ channels [1]. In contrast, the selective DP1 agonist BW 245C produces only stimulatory Isc increases, confirming that DK-PGD2's inhibitory effects are DP2/CRTH2-specific [2]. Applications include: (1) investigating DP2-mediated regulation of Cl− secretion in intestinal epithelia; (2) studying store-operated Ca2+ channel pharmacology; and (3) characterizing DP1 versus DP2 receptor contributions to epithelial transport in health and disease.

Biased Agonism Screening and DP Receptor Signal Transduction Mechanism Studies

DK-PGD2 has been identified as a biased agonist at DP receptors, producing signaling profiles distinct from the full agonism exhibited by PGD2 and PGJ2 on the cAMP pathway and distinct from the partial agonism of Δ12-PGJ2 on cAMP and TCF/β-catenin transcriptional activity [1]. This biased signaling property positions DK-PGD2 as a specialized tool for: (1) mapping DP receptor signal transduction pathways and their ligand-specific coupling to G proteins and β-arrestins; (2) screening for compounds that selectively modulate specific DP receptor signaling arms; (3) investigating the physiological significance of biased agonism in DP receptor-mediated inflammation and immune responses; and (4) developing signaling pathway-selective DP receptor modulators for therapeutic applications.

Application
Selection Property
Validation Focus
CRTH2/DP2-selective signaling studies
Selective CRTH2 agonism with attenuated DP1 activity
DP2-specific pathway endpoint validation
Eosinophil trafficking and allergic inflammation models
In vivo CRTH2-dependent leukocyte recruitment
Eosinophil recruitment endpoint validation
Epithelial ion transport research (Ussing chamber)
DP2-mediated Isc inhibition profile
Ion transport mechanism validation
Biased agonism and DP receptor signaling studies
Distinct biased agonist signaling fingerprint
DP receptor signaling pathway profiling

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